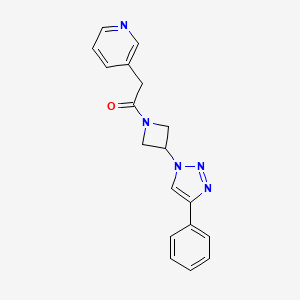
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile
概要
説明
“2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” is a chemical compound with the molecular formula C8H5Cl2N . It is a derivative of acetonitrile .
Synthesis Analysis
The synthesis of compounds similar to “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” has been reported in the literature . For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” can be analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” or its derivatives can be studied using various techniques . For example, the Staudinger reaction between electron-deficient aromatic azides such as 2,6-dichlorophenyl azide and triarylphosphines has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” can be determined using various analytical techniques .
科学的研究の応用
Synthesis of VX-745 Analog
The compound has been utilized in the synthesis of an analog for the p38 inhibitor compound VX-745. This is significant in the field of medicinal chemistry as p38 MAP kinase inhibitors are potential treatments for inflammatory and neurological diseases .
Anticonvulsant and Immunosuppressive Activity
Derivatives related to “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” have shown promise in neurological and immune-related disorders due to their anticonvulsant and immunosuppressive activities. This opens up avenues for research into new therapeutic agents.
Antimicrobial Activity
Related pyrimido[1,6-b][1,2,4]-triazine derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents to combat infections.
Crystal and Biological Activity Analysis
The crystal structure analysis of related compounds has indicated moderate anticancer activity. This points to possible applications in cancer research, where “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” could be a key molecule in developing anticancer drugs.
Corrosion Inhibition
In materials science, the compound’s family has been studied for its action against copper corrosion in nitric acid. This indicates potential applications in corrosion inhibition, which is crucial for protecting materials in various industries.
Synthetic Methodology Development
The compound is part of a broader class of pyrimido[1,6-b]pyridazines, which have been synthesized through various methods. This highlights its role in advancing synthetic methodologies within organic chemistry.
Novel p38α Kinase Inhibition
It has been identified as a novel class of p38α inhibitors, showing significant enzyme activity and selectivity. This is particularly relevant in the development of new drugs for treating inflammation.
Polymorphism and Cocrystal Salt Formation
The compound’s analogs have been synthesized to study polymorphism and cocrystal salt formation. This research is important in the pharmaceutical industry for the development of drug formulations with improved properties .
作用機序
Target of Action
The primary target of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes such as cell division, cell adhesion, and stress response .
Mode of Action
It is known that the compound interacts with its target, the tyrosine-protein kinase abl1, leading to changes in the protein’s function .
Biochemical Pathways
The compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites. These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins . This process may play a role in the idiosyncratic hepatotoxicity associated with the drug .
Pharmacokinetics
It is known that similar compounds, such as diclofenac, are 100% absorbed after oral administration compared to intravenous (iv) administration as measured by urine recovery . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of diclofenac absorption .
Result of Action
It is known that similar compounds, such as diclofenac, have analgesic, anti-inflammatory, and antipyretic properties . The mechanism of action of Diclofenac, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) .
Action Environment
The action, efficacy, and stability of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of the crystal form of the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZULIDMYBWYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile | |
CAS RN |
55931-21-0 | |
| Record name | 2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)



![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)





![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)